2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine
Overview
Description
Synthesis Analysis
While specific synthesis details for CPPA were not found, it’s worth noting that similar compounds have been synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on the synthesis of various heterocyclic compounds due to their importance in pharmaceuticals, agrochemicals, and materials science. For instance, the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives through cyclocondensation demonstrates the utility of related compounds in constructing complex molecular architectures. These compounds serve as key intermediates for further chemical transformations, leading to the development of novel heterocyclic compounds with potential applications in drug discovery and materials science (Yakovenko et al., 2020).
Anticancer Activities
Novel Mannich bases derived from compounds structurally similar to "2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine" have been synthesized and evaluated for their anticancer activities. These studies reveal the potential of such compounds in targeting specific cancer cell lines, suggesting their applicability in developing new anticancer therapies. The exploration of these compounds' biological activities underscores the importance of structural modifications to enhance therapeutic efficacy (Demirci & Demirbas, 2019).
Structural Characterization and Polymorphism
The structural characterization of polymorphs and derivatives related to "this compound" provides insights into the relationship between molecular structure and physical properties. This research is crucial for understanding how different polymorphic forms can influence the material's solubility, stability, and bioavailability. Such studies are fundamental in the pharmaceutical industry, where polymorphism can significantly impact drug formulation and efficacy (Böck et al., 2020).
Antibacterial Activity
The development of novel heterocyclic scaffolds incorporating elements of "this compound" showcases the ongoing search for new antibacterial agents. In the context of increasing antibiotic resistance, the synthesis of compounds with novel modes of action against bacterial pathogens is of paramount importance. Research in this area aims to expand the arsenal of antibacterial agents to combat resistant strains and address the growing need for effective antimicrobial therapies (Frolova et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra . Therefore, it’s plausible that 2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine might also target the same organism.
Mode of Action
Related compounds have been synthesized and investigated for their antimicrobial potency against a panel of bacterial and fungal pathogens . It’s possible that this compound interacts with its targets in a similar manner.
Biochemical Pathways
A study on similar compounds describes the implementation of a biochemical and biophysical screening strategy to identify and optimize small molecule akt1 inhibitors . It’s possible that this compound might affect similar pathways.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . Therefore, it’s plausible that this compound might have similar effects.
Properties
IUPAC Name |
2-(4-cyclopropylpiperazin-1-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-11-2-1-5-14-12(11)16-8-6-15(7-9-16)10-3-4-10/h1-2,5,10H,3-4,6-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJRTPZBOLZFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=C(C=CC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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